
2-(2,4-Dinitrophenoxy)ethanol
Description
Contextualization of Dinitrophenyl Compounds in Academic Research
Dinitrophenyl (DNP) compounds represent a significant class of molecules in academic and industrial research. The dinitrophenyl group is known for its strong electron-withdrawing properties, which confer unique reactivity and functionality to the molecules it is part of. cymitquimica.com Historically, dinitrophenol derivatives were studied for their energetic properties. solubilityofthings.com In modern research, their applications are diverse.
One of the most common uses of dinitrophenyl compounds is in biochemistry and immunology. For instance, 2,4-Dinitrophenol (DNP) is widely used as a hapten, a small molecule that can elicit a strong immune response when attached to a larger carrier protein, making it invaluable for developing and controlling immunoassays. synabs.be Other related compounds, like 2,4-dinitrophenylhydrazine (DNPH), are fundamental reagents in analytical chemistry for the detection and identification of aldehydes and ketones. chemiis.comresearchgate.netsciencewithshobha.com The reaction forms characteristic colored precipitates, a classic method for qualitative analysis. researchgate.netsciencewithshobha.com
Furthermore, dinitrophenyl compounds are investigated for their biological activities. They have been explored in the context of neurodegenerative disease research and as potential inhibitors of enzymes such as thioredoxin reductase, which is crucial for cellular redox balance and is a target in cancer research. synabs.be The versatility of the dinitrophenyl moiety makes it a recurring structural motif in materials science, pharmacology, and synthetic chemistry. solubilityofthings.comsolubilityofthings.com
Significance of 2-(2,4-Dinitrophenoxy)ethanol in Chemical and Biological Sciences
This compound, a glycol ether, holds specific significance primarily as a versatile intermediate in chemical synthesis and as a subject of study in materials science. biosynth.com Its chemical structure, which includes a reactive hydroxyl (-OH) group and an electrophilic aromatic ring, allows it to participate in a variety of chemical reactions. cymitquimica.com
In synthetic organic chemistry, it serves as an effective nucleophile and a building block for more complex molecules. biosynth.com Researchers have utilized it in the synthesis of spirocyclic compounds and as a precursor for other specialized chemicals. biosynth.com For example, it is a key starting material in the synthesis of 2-(2′,4′-diaminophenoxy)ethanol (2,4-DAPE), a compound that has been investigated as a component in hair dyes, through the reduction of its nitro groups. researchgate.net
The compound's properties also make it relevant in the field of energetic materials. It has been used in the synthesis of energetic plasticizers, which are components in propellants for applications such as missile actuators. google.com The presence of the dinitrophenyl group suggests potential biological activity, a characteristic feature of this class of compounds, making it a molecule of interest for pharmacological and biochemical screening. cymitquimica.com
Table 1: Physicochemical Properties of this compound
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₈N₂O₆ | biosynth.com |
Molecular Weight | 228.16 g/mol | biosynth.comchemsrc.com |
Appearance | Colorless liquid or solid | biosynth.com |
Boiling Point | 439.7°C at 760 mmHg | chemsrc.com |
Density | 1.509 g/cm³ | chemsrc.com |
| CAS Number | 2831-60-9 | biosynth.comepa.gov |
Overview of Current Research Landscape and Key Areas of Investigation
The current research landscape for this compound is predominantly focused on its synthesis, purification, and application as a chemical intermediate. A significant body of research is dedicated to optimizing its production. The most common synthetic route involves the condensation reaction of 2,4-dinitrochlorobenzene (DNCB) with ethylene glycol in the presence of a base. researchgate.netresearchgate.net
Investigations have explored various reaction parameters to improve the yield and purity of the final product. These studies analyze the effects of different bases (e.g., sodium hydroxide, sodium carbonate), reaction temperatures, reaction times, and the molar ratios of the reactants. researchgate.netresearchgate.net For instance, one study identified sodium hydroxide as a highly suitable acid-binding agent, achieving a yield of about 95% under optimized conditions of a 1.25:1 molar ratio of NaOH to DNCB at 65°C for 6 hours. researchgate.net Another key aspect of this research is the separation of the desired monosubstituted product, this compound, from the disubstituted by-product, bis(2,4-dinitrophenoxy)ethane. researchgate.net
Beyond synthesis, its application as a precursor for other functional materials remains a key area of investigation. This includes its use in creating energetic plasticizers for propellants and its role in synthesizing dye components. researchgate.netgoogle.com While the direct biological activities of this compound are not as extensively studied as those of other dinitrophenyl compounds, its role as a precursor to biologically relevant molecules like 2,4-DAPE ensures its continued importance in medicinal and materials chemistry research. researchgate.net
Table 2: Summary of Synthesis Research Findings
Starting Materials | Catalyst/Base | Key Conditions | Outcome | Source |
---|---|---|---|---|
2,4-dinitrochlorobenzene, Ethylene Glycol | Sodium Hydroxide (NaOH) | n(NaOH):n(DNCB) = 1.25:1, Temp: 65°C, Time: 6.0 h | Yield of ~95% | researchgate.net |
2,4-dinitrochlorobenzene, Ethandiol | Sodium Carbonate (Na₂CO₃) | Temp: 85°C, n(DNCB):n(OH⁻) = 1:1.17 | Optimized for condensation | researchgate.net |
Properties
IUPAC Name |
2-(2,4-dinitrophenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c11-3-4-16-8-2-1-6(9(12)13)5-7(8)10(14)15/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTMNJWMYPSLOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062656 | |
Record name | Ethanol, 2-(2,4-dinitrophenoxy)- | |
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Molecular Weight |
228.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2831-60-9 | |
Record name | 2-(2,4-Dinitrophenoxy)ethanol | |
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Record name | Ethanol, 2-(2,4-dinitrophenoxy)- | |
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Record name | 2-(2,4-Dinitrophenoxy)ethanol | |
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Record name | Ethanol, 2-(2,4-dinitrophenoxy)- | |
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Record name | Ethanol, 2-(2,4-dinitrophenoxy)- | |
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Record name | 2-(2,4-dinitrophenoxy)ethanol | |
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Synthetic Methodologies and Chemical Transformations of 2- 2,4-dinitrophenoxy Ethanol
Established Synthesis Routes for 2-(2,4-Dinitrophenoxy)ethanol
The predominant and most well-documented method for synthesizing this compound involves the condensation reaction between 2,4-dinitrochlorobenzene and ethylene glycol. This reaction is carried out in the presence of an acid-binding agent to neutralize the hydrochloric acid formed as a byproduct.
Condensation Reactions Utilizing 2,4-Dinitrochlorobenzene and Ethylene Glycol
The core of the synthesis is the nucleophilic aromatic substitution reaction where the hydroxyl group of ethylene glycol attacks the electron-deficient aromatic ring of 2,4-dinitrochlorobenzene, displacing the chlorine atom. researchgate.net The presence of two nitro groups on the benzene ring activates it for this type of substitution. The reaction typically results in a mixture of the desired monosubstituted product, this compound (DNE), and a disubstituted byproduct, bis(2,4-dinitrophenoxy)ethane (BDNE). researchgate.net The formation of these products is a key consideration in the optimization of the synthesis.
Role of Acid-Binding Agents in Reaction Optimization
The selection of an appropriate acid-binding agent is critical for the successful synthesis of this compound. These agents neutralize the hydrochloric acid generated during the condensation, preventing side reactions and driving the reaction towards the desired product. Several bases have been investigated for this purpose.
Sodium Hydroxide (NaOH): Research has shown that sodium hydroxide is a highly suitable acid-binding agent for this reaction. researchgate.net Its use has been a central part of optimizing the synthesis process.
Sodium Carbonate (Na2CO3): Sodium carbonate has also been effectively used as a catalyst and acid scavenger in the condensation reaction. researchgate.net
Mono-potassium Ethylene Glycolate: In one specific method, a solution of mono-potassium ethylene glycolate in ethylene glycol is used. This reagent is metered in simultaneously with molten 2,4-dinitrochlorobenzene to control the reaction.
The choice and amount of the acid-binding agent directly influence the reaction's efficiency and the final product distribution.
Parametric Optimization of Reaction Conditions
To maximize the yield and purity of this compound, various reaction parameters have been systematically studied and optimized. These include temperature, reaction time, reactant ratios, and solvent selection.
Parameter | Optimized Condition | Outcome/Note | Source |
Acid-Binding Agent | Sodium Hydroxide (NaOH) | Determined to be a very suitable agent. | researchgate.net |
Sodium Carbonate (Na2CO3) | Used as a catalyst. | researchgate.net | |
Mono-potassium Ethylene Glycolate | Used in a controlled, simultaneous addition with the reactant. | ||
Reactant Ratio (n(NaOH) : n(DNCB)) | 1.25 : 1.0 | A key ratio for high yield when using NaOH. | researchgate.net |
Reactant Ratio (n(EG) : n(DNCB)) | 6.0 : 1.0 | Optimal molar ratio of ethylene glycol to 2,4-dinitrochlorobenzene. | researchgate.net |
Reactant Ratio (n(DNCB) : n(OH-)) | 1 : 1.17 | Optimal ratio when using Na2CO3. | researchgate.net |
Reaction Temperature | 65 °C | An optimal temperature for achieving high yield (95%) with NaOH. | researchgate.net |
65 °C | Maintained for an hour after the addition of reactants with mono-potassium ethylene glycolate. | ||
85 °C | Optimal temperature when using Na2CO3 as a catalyst. | researchgate.net | |
Reaction Time | 6.0 hours | The duration required for the reaction to proceed to high yield with NaOH. | researchgate.net |
5 hours | Duration for the simultaneous addition of reactants with mono-potassium ethylene glycolate. | ||
Solvent | Ethylene Glycol | Acts as both a reactant and a solvent. | researchgate.net |
Ethanol | Used for the separation and purification of the product mixture. | researchgate.net |
DNCB: 2,4-dinitrochlorobenzene; EG: Ethylene Glycol
One optimized procedure using sodium hydroxide at 65°C for 6 hours, with specific reactant ratios, resulted in a yield of approximately 95% for 2,4-dinitrophenoxyethanol. researchgate.net Another detailed method involving the gradual addition of 2,4-dinitrochlorobenzene and mono-potassium ethylene glycolate at 65°C yielded the product with 92% purity.
Alternative Synthetic Approaches and Methodological Modifications
In addition to the established one-pot synthesis, alternative methods have been developed to improve control over the reaction and the final product composition.
Development of Two-Step Synthesis Protocols
A two-step synthesis method has been proposed to better control the formation of monosubstituted versus disubstituted products. google.comgoogle.com This approach provides a more structured reaction pathway, which can be crucial for applications where a specific product distribution is required. google.com
The general two-step process is as follows:
Melting and Mixing: 2,4-dinitrochlorobenzene is first heated and melted, then uniformly mixed with ethylene glycol to form a near-homogeneous phase. google.comgoogle.com
Reaction Initiation: A strong base solution is then added dropwise to the system to initiate the condensation reaction. Following this, deionized water is added to further disperse the system and complete the synthesis. google.comgoogle.com
Derivatization and Analog Synthesis from this compound
While the primary focus is on the synthesis of this compound itself, the potential for its further transformation is an area of chemical interest. The hydroxyl group of the molecule provides a reactive site for derivatization. One notable derivative is the nitrate ester, 2-(2,4-dinitrophenoxy)ethyl nitrate. smolecule.com The synthesis of this derivative would typically involve an esterification reaction of the parent alcohol with nitric acid. smolecule.com Such derivatizations expand the utility of this compound as a precursor for other functionalized molecules.
Pathways to Aminophenoxy Derivatives (e.g., for Specialized Chemical Applications)
A primary transformation of this compound involves the reduction of its two nitro groups to form amino groups. This conversion yields 2-(2,4-diaminophenoxy)ethanol (2,4-DAPE), a compound investigated as a component in hair dye formulations. researchgate.net The synthesis is typically achieved through the catalytic hydrogenation of this compound. researchgate.netgoogle.com This reduction process is a critical step in producing the diamino derivative, which is valued for its specific chemical properties.
The general methodology for this transformation involves reacting the dinitro compound with a reducing agent. A common laboratory and industrial method is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst, such as palladium on carbon (Pd/C). Another effective method involves using iron powder in the presence of an acid, like ammonium chloride, in a solvent mixture such as ethanol and water. mdpi.com This latter method is considered safe, cost-effective, and efficient for the selective reduction of nitro groups without requiring high-pressure hydrogen. mdpi.com
The synthesis of 2,4-DAPE dihydrochloride has been successfully accomplished by the reduction of the parent dinitrophenoxyethanol, with the resulting product's identity and purity confirmed through various analytical techniques including NMR spectrometry, mass spectrometry, and HPLC. researchgate.net
Table 1: Selected Methods for the Synthesis of Aminophenoxy Derivatives
Starting Material | Product | Reagents and Conditions | Reference |
---|---|---|---|
This compound | 2-(2,4-Diaminophenoxy)ethanol | Catalytic Hydrogenation | researchgate.net |
4-Nitrophenol derivative | 4-Aminophenoxy derivative | Fe powder, NH₄Cl, Ethanol/Water, Reflux | mdpi.com |
N-(2-hydroxyethyl)-4-methoxy-3-nitro-aniline | N-(2-hydroxyethyl)-4-methoxy-3-amino-aniline | Catalytic hydrogenation (Pd/C, H₂) | |
This compound | 2,4-Diaminophenoxy ethanol hydrochloride | Hydrogenating reduction | google.com |
Formation of Hydrazone Derivatives
The formation of hydrazone derivatives is a characteristic reaction of compounds containing a carbonyl group, which react with hydrazines like 2,4-dinitrophenylhydrazine (DNPH) via a condensation reaction. byjus.com While this compound does not inherently contain a carbonyl group, its structural relative, 2,4-dinitrophenylhydrazine, is a key reagent for synthesizing hydrazones from aldehydes and ketones. scispace.comijsrst.com
The general synthesis involves the reaction of an aldehyde or ketone with 2,4-dinitrophenylhydrazine in an acidic medium, typically using ethanol as a solvent and a catalytic amount of strong acid like sulfuric acid. scispace.comijsrst.com The mechanism proceeds through the nucleophilic attack of the terminal amino group of DNPH on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the stable 2,4-dinitrophenylhydrazone product. scispace.comijsrst.com These derivatives are often colorful, crystalline solids with distinct melting points, historically used for the identification of the original carbonyl compound. byjus.com
For instance, a series of diarylhydrazones can be synthesized by reacting various aromatic aldehydes with 2,4-dinitrophenylhydrazine in ethanol with catalytic sulfuric acid, stirring at room temperature. scispace.com Similarly, more complex hydrazones have been prepared by refluxing chalcones with 2,4-dinitrophenylhydrazine in ethanol with hydrochloric acid. nih.gov
Table 2: General Conditions for Hydrazone Synthesis using 2,4-Dinitrophenylhydrazine (DNPH)
Carbonyl Compound | Reagent | Solvent | Catalyst | Conditions | Product | Reference |
---|---|---|---|---|---|---|
Aromatic Aldehydes | 2,4-DNPH | Ethanol | H₂SO₄ | Room Temperature, 1 hr | Diarylhydrazone | scispace.com |
Aldehydes/Ketones | 2,4-DNPH (Brady's Reagent) | Ethanol/Methanol | Acidic | Ice Bath Cooling | 2,4-Dinitrophenylhydrazone | ijsrst.com |
Chalcones | 2,4-DNPH | Ethanol | HCl | Reflux, 3 hrs | Allyl-hydrazone | nih.gov |
2-(Aryloyloxy) benzaldehydes | 2,4-DNPH | Ethanol | - | Reflux, 4 hrs | Hydrazone derivative | acgpubs.org |
Exploration of Other Functionalization Strategies and Structural Modifications
Beyond reduction and hydrazone formation, the dinitrophenyl moiety is involved in various other functionalizations. One significant reaction is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. A structurally related compound, 2-(acetylamino)ethyl 2,4-dinitrophenyl ether, undergoes this rearrangement in the presence of a base like sodium methoxide in DMSO to yield N-(2-acetoxyethyl)-2,4-dinitroaniline. oup.com
Another functionalization strategy involves using this compound's precursor, 2,4-dinitrochlorobenzene, in condensation reactions. For example, reacting 2,4-dinitrochlorobenzene with ethylene glycol can produce not only this compound but also bis(2,4-dinitrophenoxy)ethane as a byproduct, representing a structural modification where both hydroxyl groups of ethylene glycol are substituted. researchgate.netresearchgate.net The ratio of these products can be controlled by adjusting reaction conditions such as the stoichiometry of the base. researchgate.net
Furthermore, the dinitrophenoxy group can be introduced onto other molecules. For instance, 3-aryloxylmethylindolequinones, including a 2,4-dinitrophenoxy derivative, were prepared by reacting a hydroxymethyl-substituted indolequinone with 2,4-dinitrofluorobenzene. nih.gov This demonstrates the utility of dinitro-activated haloarenes in synthesizing complex ether linkages.
Reaction Mechanisms and Kinetic Studies Involving this compound
The kinetics and mechanisms of reactions involving dinitrophenyl ethers are well-documented, providing insight into the behavior of this compound. The strong electron-withdrawing effect of the two nitro groups is a determining factor in its reactivity, particularly in nucleophilic substitution reactions.
Nucleophilic Substitution Pathways
The 2,4-dinitrophenyl group is a powerful activating group for nucleophilic aromatic substitution (SNAr). The electron density of the aromatic ring is significantly reduced, making it susceptible to attack by nucleophiles. This compound itself can act as an effective nucleophile via its hydroxyl group in certain substitution reactions. biosynth.com
More commonly, the aromatic ring of dinitrophenyl ethers is the site of nucleophilic attack. Studies on related dinitrophenyl ethers reacting with amines, such as piperidine or n-butylamine, in various solvents show that these reactions proceed via the SNAr mechanism. acs.orgacs.org The reaction typically involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is a key factor in the reaction pathway. For some systems, a spiro anionic σ complex has been identified as an intermediate, particularly in intramolecular reactions like the Smiles rearrangement. oup.comoup.com
Elucidation of Condensation Reaction Mechanisms
The quintessential condensation reaction involving the dinitrophenyl moiety is the formation of 2,4-dinitrophenylhydrazones from aldehydes or ketones. This reaction is an addition-elimination process.
The mechanism is initiated by the nucleophilic addition of the amino group of 2,4-dinitrophenylhydrazine to the electrophilic carbonyl carbon of the aldehyde or ketone. This step is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. scispace.com The addition results in the formation of a tetrahedral intermediate called a carbinolamine or hemiaminal. scispace.com This intermediate is unstable and subsequently undergoes dehydration (elimination of a water molecule) to form a C=N double bond, yielding the final, stable hydrazone product. byjus.comijsrst.com
Kinetic Investigations of Related Dinitrophenyl Reactions in Various Media
Kinetic studies of reactions involving dinitrophenyl compounds have been conducted in a range of solvent systems to probe mechanistic details. For the reaction of dinitrophenyl ethers with amines in a 10% dioxane-90% water mixture, the kinetics and the role of base catalysis were found to be dependent on both the entering amine and the leaving group. acs.org
In the pyridinolysis of 2,4-dinitrophenyl derivatives in water, the Brønsted-type plots (a graph of the logarithm of the rate constant versus the pKa of the nucleophile) were found to be biphasic. This curvature suggests a change in the rate-determining step of a stepwise mechanism, which involves the formation of a zwitterionic tetrahedral intermediate (T±). acs.org
Kinetic studies of the Smiles rearrangement of related dinitrophenyl ethers in a DMSO-2-propanol mixture also confirmed the existence of a spiro anionic σ complex as an intermediate, with the rates of its formation and subsequent rearrangement being measured. oup.com Furthermore, kinetic analysis of acyl transfer reactions from 2,4-dinitrophenyl furoates in aqueous DMSO indicated an addition-elimination mechanism where the initial nucleophilic attack is the rate-determining step. mdpi.com These studies highlight how solvent and reagent properties influence the reaction rates and mechanisms of dinitrophenyl compounds.
Table 3: Summary of Kinetic Studies on Related Dinitrophenyl Compounds
Reaction Type | Substrate | Nucleophile/Reagent | Solvent | Key Kinetic Finding | Reference |
---|---|---|---|---|---|
Pyridinolysis | 2,4-Dinitrophenyl O-Ethyl Dithiocarbonate | Pyridines | Water | Biphasic Brønsted plots, indicating a stepwise mechanism via a T± intermediate. | acs.org |
Nucleophilic Substitution | Ethers of 2,4-Dinitrophenol | Amines | 10% Dioxane-90% Water | Base catalysis depends on the entering amine and the leaving group. | acs.org |
Smiles Rearrangement | 2-(Acetylamino)ethyl 2,6-Dinitrophenyl Ether | Sodium Isopropoxide | DMSO-2-propanol | Rapid formation of the same spiro anionic σ complex from different starting materials. | oup.com |
Acyl Transfer | 2,4-Dinitrophenyl Furoates | Phenoxides | 20 mol% DMSO (aq) | Second-order kinetics; addition-elimination mechanism with rate-determining nucleophilic attack. | mdpi.com |
Thermal Decomposition | 2,4-Dinitrophenylhydrazine | Heat (Non-isothermal) | Solid-state | Three-step consecutive autocatalytic reaction mechanism. | lew.ro |
Advanced Spectroscopic Characterization and Structural Elucidation of 2- 2,4-dinitrophenoxy Ethanol
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for mapping the precise atomic arrangement within the 2-(2,4-dinitrophenoxy)ethanol molecule. Through one- and two-dimensional NMR experiments, it is possible to assign the chemical identity and connectivity of each proton and carbon atom.
Proton Nuclear Magnetic Resonance (¹H NMR) for Elucidating Proton Environments
The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of its constituent protons. The spectrum is characterized by distinct signals corresponding to the aromatic protons on the dinitrophenyl ring and the aliphatic protons of the hydroxyethoxy side chain.
The aromatic region typically displays three signals for the three protons on the heavily substituted benzene ring. Due to the strong electron-withdrawing effects of the two nitro groups, these protons are deshielded and resonate at low field (downfield).
The proton at the C-3 position, situated between the two nitro groups, is expected to be the most deshielded, appearing as a doublet.
The proton at the C-5 position, adjacent to one nitro group, would appear as a doublet of doublets.
The proton at the C-6 position, ortho to the ether linkage, would appear as a doublet.
The aliphatic portion of the spectrum shows signals for the two methylene groups (-O-CH₂-CH₂-OH) and the hydroxyl proton (-OH).
The methylene protons adjacent to the ether oxygen (-O-CH₂) and the hydroxyl group (-CH₂OH) typically appear as two distinct triplets, assuming coupling to each other.
A significant finding in the study of 1-(β-hydroxyethoxy)-2,4-dinitrobenzene is that intermolecular hydrogen bonding between the hydroxyl proton and a nitro group can slow down the rate of proton exchange. researchgate.net This phenomenon allows for the observation of spin-spin coupling (a triplet) between the hydroxyl proton and the adjacent methylene protons. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
H-3 (Aromatic) | ~8.8 - 9.0 | d |
H-5 (Aromatic) | ~8.3 - 8.5 | dd |
H-6 (Aromatic) | ~7.2 - 7.4 | d |
-O-CH₂ - | ~4.2 - 4.4 | t |
-CH₂ -OH | ~3.9 - 4.1 | t |
-OH | Variable, may appear as a triplet | t |
Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Defining Carbon Frameworks
¹³C NMR spectroscopy complements ¹H NMR by defining the carbon skeleton of the molecule. For this compound, a total of eight distinct signals are expected, corresponding to the six unique carbons in the aromatic ring and the two carbons in the ethanol side chain.
The chemical shifts of the aromatic carbons are heavily influenced by the substituents.
Carbons bearing the nitro groups (C-2 and C-4) and the ether linkage (C-1) are significantly deshielded.
The remaining aromatic carbons (C-3, C-5, C-6) resonate at chemical shifts typical for substituted benzene rings.
The two aliphatic carbons of the hydroxyethoxy group appear in the more shielded, upfield region of the spectrum. The carbon atom directly bonded to the ether oxygen (-O-CH₂) is typically found at a lower field than the carbon bearing the hydroxyl group (-CH₂OH).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
C-1 (Ar, C-O) | ~155 - 158 |
C-2 (Ar, C-NO₂) | ~140 - 142 |
C-3 (Ar, CH) | ~128 - 130 |
C-4 (Ar, C-NO₂) | ~148 - 150 |
C-5 (Ar, CH) | ~122 - 124 |
C-6 (Ar, CH) | ~115 - 117 |
-O-C H₂- | ~68 - 72 |
-C H₂-OH | ~59 - 62 |
Note: Predicted values are based on standard chemical shift increments and data from analogous structures.
Utilization of Two-Dimensional NMR Techniques (e.g., HOMOCOR, HSQC) for Connectivity Assignment
Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex NMR data to the molecular structure.
¹H-¹H Correlation Spectroscopy (COSY) , also known as Homonuclear Correlation Spectroscopy (HOMOCOR), is used to identify protons that are spin-coupled to each other, typically through two or three bonds. emerypharma.comscribd.com For this compound, a COSY experiment would show:
A cross-peak connecting the signals of the -O-CH₂- protons and the -CH₂-OH protons, confirming their adjacent relationship in the ethanol chain. emerypharma.com
Correlations between the aromatic protons H-5 and H-6, and between H-5 and H-3, confirming their positions on the benzene ring.
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This powerful experiment provides direct C-H connectivity information. emerypharma.com For this molecule, an HSQC spectrum would definitively link:
The proton signal at ~4.3 ppm to the carbon signal at ~70 ppm (-O-CH₂-).
The proton signal at ~4.0 ppm to the carbon signal at ~60 ppm (-CH₂-OH).
Each aromatic proton signal to its corresponding aromatic carbon signal (H-3 to C-3, H-5 to C-5, and H-6 to C-6), solidifying the assignments made from the 1D spectra.
Vibrational Spectroscopy for Molecular Structure Confirmation
Vibrational spectroscopy, including both infrared and Raman techniques, probes the vibrational modes of the molecule's functional groups, providing a molecular "fingerprint" that confirms its structure. mt.com
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification
The FT-IR spectrum of this compound is distinguished by strong absorption bands that are characteristic of its key functional groups.
-OH Group: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, with the broadening caused by hydrogen bonding.
-NO₂ Groups: The two nitro groups give rise to two very strong and characteristic absorption bands. The asymmetric stretching vibration appears in the 1500-1570 cm⁻¹ range, while the symmetric stretch is observed between 1300-1370 cm⁻¹. nih.gov
Ether Linkage: The C-O-C stretching of the aromatic ether linkage results in a strong absorption band. Specifically, the asymmetric Ar-O-C stretch is typically found in the 1200-1300 cm⁻¹ region. spectroscopyonline.com
Aromatic Ring: C-H stretching vibrations on the benzene ring appear as weaker bands above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ range.
Aliphatic Chains: C-H stretching vibrations of the methylene (-CH₂-) groups are observed in the 2850-2960 cm⁻¹ region.
Table 3: Key FT-IR Absorption Bands for this compound
Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 | Very Strong |
Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 | Very Strong |
Aromatic Ether | Ar-O-C Asymmetric Stretch | 1200 - 1300 | Strong |
Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |
Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Variable |
Aliphatic (-CH₂-) | C-H Stretch | 2850 - 2960 | Medium |
Raman Spectroscopy Applications for Complementary Vibrational Analysis
Raman spectroscopy provides data that is complementary to FT-IR, as it detects vibrations based on changes in polarizability rather than changes in dipole moment. mt.com This makes it particularly effective for analyzing symmetric and non-polar bonds. ualberta.ca
For this compound, Raman spectroscopy is especially useful for observing:
Symmetric NO₂ Stretch: While visible in IR, the symmetric stretching mode of the nitro group often produces a very strong and well-defined band in the Raman spectrum, providing unambiguous confirmation of this group. researchgate.net
Aromatic Ring Vibrations: The "ring breathing" mode of the substituted benzene ring, a symmetric vibration involving the entire ring, typically gives a strong signal in the Raman spectrum around 1000 cm⁻¹, which can be weak or absent in the IR spectrum. researchgate.net
C-S-C and S-S Bonds (if present): Although not present in the target molecule, Raman is notably superior to IR for detecting sulfur-containing functional groups, which are common in related chemical structures.
By comparing the FT-IR and Raman spectra, a more complete picture of the molecule's vibrational properties is obtained, strengthening the structural confirmation. nih.gov
Electronic Spectroscopy for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for probing the electronic transitions within this compound. The presence of the 2,4-dinitrophenyl group, a strong chromophore, results in significant absorption in the UV-Vis region. The electron-withdrawing nature of the two nitro groups influences the electronic distribution across the aromatic ring and the ether linkage.
Studies on analogous 2,4-dinitrophenyl compounds reveal characteristic absorption bands. For instance, 2,4-dinitrophenol in a neutral state shows an absorption maximum around 360 nm. researchgate.net This absorption is attributed to the conjugation of the lone pair of electrons on the oxygen atom with the π-system of the benzene ring. researchgate.net The presence of the ethanol group attached to the phenoxy oxygen in this compound is expected to result in similar electronic transitions. The nitro groups are known to cause strong UV-Vis absorption, typically in the range of 250–400 nm.
The solvent environment can influence the position of the absorption maxima (λmax). In different organic solvents of varying polarities, solvatochromic shifts can be observed, providing insights into the nature of the electronic transitions and the interaction of the molecule with the solvent. For example, studies on other 2,4-dinitrophenyl derivatives have shown shifts in λmax when moving between polar and non-polar solvents. cdnsciencepub.com
Table 3.3.1: Expected UV-Vis Absorption Data for this compound Analogs
Compound/Condition | λmax (nm) | Electronic Transition | Reference |
---|---|---|---|
2,4-Dinitrophenol (Neutral) | 360 | n → π* / π → π* | researchgate.net |
2,4-Dinitrophenyl derivatives | ~250-400 | n → π* / π → π* | |
2,4-Dinitrophenylhydrazine | 267, 363 | π → π, n → π | researchgate.net |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable technique for confirming the molecular weight of this compound and elucidating its structure through fragmentation analysis. The molecular weight of this compound (C8H8N2O6) is 228.16 g/mol. biosynth.comnist.gov Electron ionization (EI) is a common method that can lead to extensive fragmentation, providing valuable structural information.
The fragmentation pattern of this compound is expected to show characteristic losses of functional groups. Common fragmentation pathways for ethers include cleavage of the C-O bond. libretexts.org For this molecule, cleavage of the bond between the phenoxy oxygen and the ethyl group, or within the ethyl group itself, is likely. The presence of nitro groups also heavily influences the fragmentation, with potential losses of NO2 or NO.
Table 3.4: Key Mass Spectrometry Data for this compound
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C8H8N2O6 | biosynth.comnist.gov |
Molecular Weight | 228.16 g/mol | biosynth.comnist.gov |
CAS Registry Number | 2831-60-9 | nist.gov |
Chromatographic Methods for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a crucial method for determining the purity of this compound and for its quantification. Research has demonstrated that HPLC analysis can confirm a purity of over 99% for this compound. researchgate.netresearchgate.net The technique is also used to monitor the progress of its synthesis.
A typical HPLC setup for analyzing 2-(2,4-dinitrophenyl) derivatives involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. chemistryjournals.net Detection is often performed using a UV detector, as the dinitrophenyl group provides a strong chromophore. For instance, the derivatization of other compounds with 2,4-dinitrophenylhydrazine (DNPH) allows for HPLC analysis with UV detection. oiv.int
The retention time in an HPLC system is a key parameter for identifying the compound. For a derivative of a similar nature, a retention time of 7.181 minutes was recorded, achieving a purity of 98.9%. chemistryjournals.net This highlights the effectiveness of HPLC in separating the target compound from impurities and by-products.
Table 3.5.1: HPLC Purity Analysis Data
Parameter | Result | Reference |
---|---|---|
Purity of this compound | >99% | researchgate.netresearchgate.net |
Purity of a similar dinitrophenyl derivative | 98.9% | chemistryjournals.net |
Retention Time of a similar derivative | 7.181 min | chemistryjournals.net |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Mixture Analysis
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. In the synthesis of this compound and its derivatives, TLC is employed to track the conversion of reactants to products. mdpi.com
The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica gel) and the mobile phase (a solvent or solvent mixture). For compounds like 2-(2,4-dinitrophenyl) derivatives, a mobile phase of hexane and ethyl acetate is often used. mdpi.com The separated spots can be visualized under UV light, as the dinitrophenyl group is UV-active.
The Rf (retention factor) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for its identification. For a related compound, an Rf value of 0.86 was reported using dichloromethane as the mobile phase. eurjchem.com
Table 3.5.2: TLC Parameters for Related Compounds
Parameter | Details | Reference |
---|---|---|
Application | Reaction Monitoring | mdpi.com |
Stationary Phase | Silica Gel | mdpi.com |
Mobile Phase Example | Hexane/Ethyl Acetate (5:1) | mdpi.com |
Visualization | UV light | |
Rf value of a related sulfonate | 0.86 (in CH2Cl2) | eurjchem.com |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation of this compound.
While a specific crystal structure for this compound was not found in the search results, studies on closely related dinitrophenyl derivatives provide valuable insights into the expected structural features. For example, the crystal structure of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate revealed a monoclinic crystal system with the space group P21/c. eurjchem.com In another related compound, 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate, the dihedral angle between the benzene and pyridine rings was found to be 9.60 (7)°. nih.goviucr.org
The crystal structure of this compound would likely reveal the conformation of the ethoxy side chain relative to the dinitrophenyl ring and the nature of any intermolecular hydrogen bonding involving the terminal hydroxyl group. Such interactions play a significant role in the packing of the molecules in the crystal lattice.
Table 3.6: Crystallographic Data for Related Dinitrophenyl Compounds
Compound | Crystal System | Space Group | Key Structural Feature | Reference |
---|---|---|---|---|
2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate | Monoclinic | P21/c | Gauche orientation of aromatic rings | eurjchem.com |
2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate | Monoclinic | P21/c | Dihedral angle between rings: 9.60 (7)° | nih.goviucr.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(2,4-dinitrophenoxy)ethanol, and what critical parameters influence reaction efficiency?
- Methodological Answer : The primary synthetic route involves reacting 2,4-dinitrophenol with ethylene glycol derivatives under controlled conditions. A scalable method includes the simultaneous introduction of 2,4-dinitrophenyl halide and a diol mono (alkali metal) salt into a reactor, ensuring stoichiometric balance and temperature control (40–60°C) to minimize side reactions . Critical parameters include solvent choice (e.g., polar aprotic solvents like DMF), reaction time (4–8 hours), and purification via recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of nitro (─NO₂) stretches at 1520 cm⁻¹ and 1340 cm⁻¹, and hydroxyl (─OH) absorption near 3400 cm⁻¹ .
- NMR : Use ¹H NMR to identify aromatic protons (δ 8.5–9.0 ppm for dinitrophenyl) and the ethoxy group (δ 3.7–4.2 ppm for ─OCH₂CH₂OH) .
- GC-MS : Analyze fragmentation patterns to verify molecular ion peaks (m/z 228.16 for [M]⁺) and detect impurities .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H319 hazard) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in amber glass containers at 2–8°C, away from reducing agents or heat sources due to nitro group explosivity risks .
Advanced Research Questions
Q. What strategies can be employed to optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., 2,4-dinitrophenyl halide) and adjust reaction kinetics .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Workup Optimization : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product before recrystallization .
Q. How does the electronic nature of the 2,4-dinitrophenoxy group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitro groups meta and para to the phenoxy oxygen increase the electrophilicity of the adjacent carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). This is evidenced by faster reaction rates compared to non-nitrated analogs. Computational studies (DFT) can quantify charge distribution at the reaction site to predict regioselectivity .
Q. What methodologies are recommended for assessing the biological activity of this compound derivatives, particularly in cytotoxicity assays?
- Methodological Answer :
- Brine Shrimp Lethality Assay : Prepare dilutions (10–100 µg/mL) in artificial seawater and expose Artemia salina larvae for 24 hours. Calculate LC₅₀ values using probit analysis .
- TrxR Inhibition Assay : Incubate purified TrxR enzyme with the compound (1–50 µM) and monitor NADPH oxidation at 340 nm. IC₅₀ values <10 µM indicate strong inhibition .
- Anti-Microbial Screening : Use agar dilution methods against Aspergillus fumigatus or Salmonella typhimurium to determine MIC (minimum inhibitory concentration) .
Q. How should researchers address discrepancies in reported bioactivity data for this compound across different experimental models?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or model-specific biases.
- Mechanistic Follow-Up : Validate activity via orthogonal assays (e.g., apoptosis markers for cytotoxicity vs. ROS generation assays) to confirm compound specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.